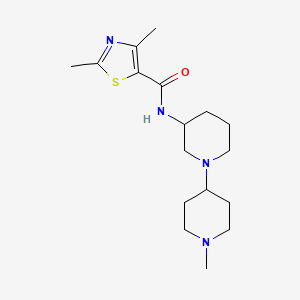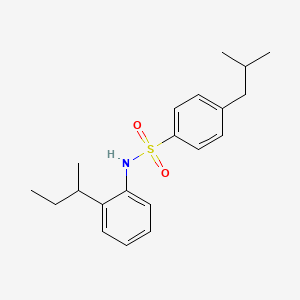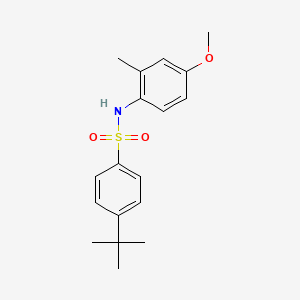
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide, also known as GW 501516, is a synthetic drug that is used in scientific research. It is classified as a selective androgen receptor modulator (SARM) and is known for its ability to enhance physical performance and endurance. In
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 has been extensively studied for its potential applications in scientific research. It has been shown to enhance physical performance and endurance in animal models, making it a potential treatment for conditions such as muscle wasting and fatigue. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes, as it has been shown to improve glucose metabolism and increase insulin sensitivity.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and plays a role in the regulation of glucose and lipid metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in energy metabolism, leading to an increase in physical performance and endurance.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of genes involved in energy metabolism, leading to an increase in physical performance and endurance. It has also been shown to improve glucose metabolism and increase insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 in lab experiments is its ability to enhance physical performance and endurance in animal models. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 in lab experiments. One limitation is the potential for off-target effects, as the drug may interact with other receptors in the body. Another limitation is the potential for toxicity, as high doses of the drug may cause adverse effects in animal models.
Zukünftige Richtungen
For research on N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide 501516 include the development of more selective PPARδ agonists, investigation of the long-term effects of the drug, and exploration of its potential therapeutic applications in the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-4-14-7-11-18(12-8-14)22(20,21)19-17-10-9-15-5-3-6-16(15)13-17/h7-13,19H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYARRNJZYEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-propylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)




![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)

